3-Methylisothiazole-5-carbonitrile
CAS No.: 57352-00-8
Cat. No.: VC2264059
Molecular Formula: C5H4N2S
Molecular Weight: 124.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 57352-00-8 |
---|---|
Molecular Formula | C5H4N2S |
Molecular Weight | 124.17 g/mol |
IUPAC Name | 3-methyl-1,2-thiazole-5-carbonitrile |
Standard InChI | InChI=1S/C5H4N2S/c1-4-2-5(3-6)8-7-4/h2H,1H3 |
Standard InChI Key | RLKZZTIAXGIKFV-UHFFFAOYSA-N |
SMILES | CC1=NSC(=C1)C#N |
Canonical SMILES | CC1=NSC(=C1)C#N |
Introduction
Chemical Identification and Properties
3-Methylisothiazole-5-carbonitrile is characterized by several unique chemical identifiers and physical properties that distinguish it from other related compounds. The table below summarizes the key identification parameters:
Property | Value |
---|---|
CAS No. | 57352-00-8 |
Molecular Formula | C5H4N2S |
Molecular Weight | 124.17 g/mol |
IUPAC Name | 3-methyl-1,2-thiazole-5-carbonitrile |
Standard InChI | InChI=1S/C5H4N2S/c1-4-2-5(3-6)8-7-4/h2H,1H3 |
Standard InChIKey | RLKZZTIAXGIKFV-UHFFFAOYSA-N |
SMILES | CC1=NSC(=C1)C#N |
PubChem Compound | 19738255 |
The compound exhibits a planar structure due to the aromatic nature of the isothiazole ring. The presence of the electron-withdrawing cyano group at position 5 and the electron-donating methyl group at position 3 creates a specific electronic distribution that influences its chemical reactivity and potential biological interactions. This electronic configuration likely contributes to its potential utility in various research applications.
Comparison with Related Compounds
Understanding 3-Methylisothiazole-5-carbonitrile in relation to similar compounds provides valuable context for its properties and potential applications. A particularly relevant comparison is with 5-Amino-3-methyl-isothiazole-4-carbonitrile, another isothiazole derivative with a similar structure but different substitution pattern.
The following table highlights key differences between these related compounds:
The addition of the amino group and repositioning of the cyano group in 5-Amino-3-methyl-isothiazole-4-carbonitrile significantly alters its physical and chemical properties compared to 3-Methylisothiazole-5-carbonitrile. These structural differences likely influence:
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Solubility profiles in various solvents
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Hydrogen bonding capabilities
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Reactivity patterns in chemical transformations
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Potential biological interactions and activities
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Toxicological properties
Such structural comparisons provide valuable insights for researchers seeking to understand structure-activity relationships among isothiazole derivatives and may guide the design of new compounds with optimized properties.
Research Challenges and Future Directions
The current body of research on 3-Methylisothiazole-5-carbonitrile presents several challenges and opportunities for future investigations. Among the most promising research directions are:
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Development of more efficient and scalable synthetic routes to produce 3-Methylisothiazole-5-carbonitrile with higher yields and purity
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Comprehensive characterization of physicochemical properties, including solubility profiles, thermal stability, and spectroscopic data to facilitate its use in various applications
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Exploration of its potential as a building block for pharmaceutically active compounds, particularly leveraging the reactivity of the cyano group and the isothiazole ring
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Systematic investigation of specific biological activities through screening against various targets, including enzymes, receptors, and microorganisms
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Computational studies to predict interactions with biological targets and guide the rational design of derivatives with enhanced properties
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Structure-activity relationship studies comparing 3-Methylisothiazole-5-carbonitrile with related isothiazole derivatives to identify patterns in biological activities
Given the potential applications of isothiazole derivatives in medicinal chemistry, exploring the specific biological activities of 3-Methylisothiazole-5-carbonitrile could yield valuable insights for drug discovery efforts. The compound's unique structure may provide a useful scaffold for the development of new therapeutic agents.
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